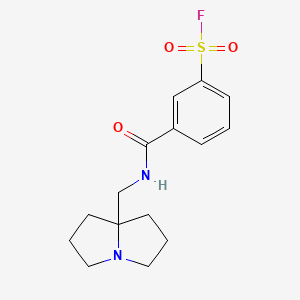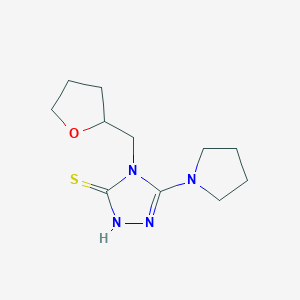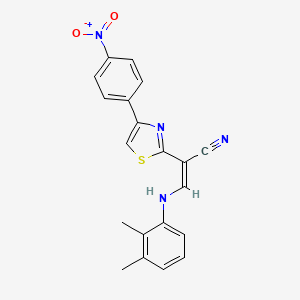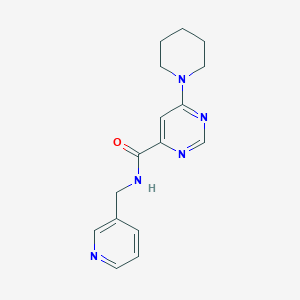
3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a hexahydropyrrolizin ring with a benzenesulfonyl fluoride group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride involves multiple steps. One common synthetic route starts with the preparation of the hexahydropyrrolizin ring, followed by the introduction of the benzenesulfonyl fluoride group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could yield corresponding alcohols or amines.
Scientific Research Applications
3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride has been studied for its potential applications in various scientific fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a precursor for the development of new drugs or as a tool for studying biochemical pathways. Its unique structure allows it to interact with specific molecular targets, making it valuable for research in drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to fully elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Compared to other similar compounds, 3-(1,2,3,5,6,7-Hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride stands out due to its unique combination of structural features Similar compounds may include other hexahydropyrrolizin derivatives or benzenesulfonyl fluoride analogs
Properties
IUPAC Name |
3-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylcarbamoyl)benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c16-22(20,21)13-5-1-4-12(10-13)14(19)17-11-15-6-2-8-18(15)9-3-7-15/h1,4-5,10H,2-3,6-9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEWAMAJLILTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CNC(=O)C3=CC(=CC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 6-acetyl-2-(4-benzylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020325.png)

![N-cyclopentyl-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B3020327.png)



![Ethyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxypropanoate](/img/structure/B3020334.png)


![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)

![Benzo[d][1,3]dioxol-5-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B3020344.png)


